N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring and an oxolane ring
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-6-8-17-18-13)16-10-12-7-9-20-14(12)11-4-2-1-3-5-11/h1-6,8,12,14H,7,9-10H2,(H,16,19)(H,17,18)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGUCSFYZQTPDY-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)C2=CC=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)C2=CC=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxolane ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-4-carboxamide
- N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-3-carboxamide
Uniqueness
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-pyrazole-5-carboxamide is unique due to its specific stereochemistry and the position of the carboxamide group on the pyrazole ring. This unique structure can result in different reactivity and binding properties compared to similar compounds, making it a valuable molecule for targeted research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
